molecular formula C16H13NO2 B022325 5-Benzyloxyindole-3-carboxaldehyde CAS No. 6953-22-6

5-Benzyloxyindole-3-carboxaldehyde

Cat. No. B022325
CAS RN: 6953-22-6
M. Wt: 251.28 g/mol
InChI Key: DJGNUBADRQIDNQ-UHFFFAOYSA-N
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Description

5-Benzyloxyindole-3-carboxaldehyde is a chemical compound with the molecular formula C16H13NO2 . It is used as a reactant for the preparation of various substances, including rhodanine merocyanine dyes, potential topoisomerase II inhibitors, azithromycin derivatives, inhibitors of PI3 kinase-α and the mammalian target of rapamycin .


Synthesis Analysis

The synthesis of 5-Benzyloxyindole-3-carboxaldehyde involves several steps. It has been used as a reactant in regio- and stereoselective morpholine-catalyzed direct C-3 alkenylation with α,β-unsaturated aldehydes . It has also been used as a reactant in selective debenzylation of protective groups using SiliaCat-palladium under mild reaction conditions . Furthermore, it has been used as a reactant in metal-free Friedel-Crafts alkylation reactions .


Molecular Structure Analysis

The molecular structure of 5-Benzyloxyindole-3-carboxaldehyde is represented by the SMILES string O=CC1=CNC2=CC=C(OCC3=CC=CC=C3)C=C12 . The InChI key for this compound is DJGNUBADRQIDNQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

5-Benzyloxyindole-3-carboxaldehyde is involved in various chemical reactions. It is a reactant in regio- and stereoselective morpholine-catalyzed direct C-3 alkenylation with α,β-unsaturated aldehydes . It is also a reactant in selective debenzylation of protective groups using SiliaCat-palladium under mild reaction conditions , and in metal-free Friedel-Crafts alkylation reactions .


Physical And Chemical Properties Analysis

5-Benzyloxyindole-3-carboxaldehyde is a solid substance that appears light brown in color . It has a molecular weight of 251.28 g/mol . The compound has a boiling point range of 239-242°C .

Scientific Research Applications

Organic Synthesis

5-Benzyloxyindole-3-carboxaldehyde is an organic compound that is used in various organic synthesis reactions . It is a complex aldehyde that is used as a reactant in the preparation of other organic compounds .

Preparation of Rhodanine Merocyanine Dyes

This compound is used as a reactant in the preparation of Rhodanine Merocyanine dyes . These dyes are used in various applications, including the production of solar cells and optical data storage devices .

Potential Topoisomerase II Inhibitors

5-Benzyloxyindole-3-carboxaldehyde is used in the synthesis of potential topoisomerase II inhibitors . Topoisomerase II is an enzyme that plays a crucial role in DNA replication and cell division, and inhibitors of this enzyme are used in cancer treatment .

Synthesis of Azithromycin Derivatives

This compound is used in the synthesis of Azithromycin derivatives . Azithromycin is a widely used antibiotic, and its derivatives can have improved properties or novel applications .

Inhibitors of PI3 Kinase-α and the Mammalian Target of Rapamycin

5-Benzyloxyindole-3-carboxaldehyde is used in the synthesis of inhibitors of PI3 kinase-α and the mammalian target of rapamycin . These are important targets in cancer therapy .

Cytotoxic Agents

This compound is used in the synthesis of cytotoxic agents . These are substances that are toxic to cells and are used in cancer treatment .

Vascular Endothelial Growth Factor (VEGF) Inhibitor

5-Benzyloxyindole-3-carboxaldehyde is used in the synthesis of a Vascular Endothelial Growth Factor (VEGF) inhibitor . VEGF is a signal protein that stimulates the formation of blood vessels, and its inhibitors are used in the treatment of diseases such as cancer and age-related macular degeneration .

Safety And Hazards

5-Benzyloxyindole-3-carboxaldehyde is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It may also cause respiratory irritation (Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-phenylmethoxy-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-10-13-9-17-16-7-6-14(8-15(13)16)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGNUBADRQIDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219785
Record name 5-(Phenylmethoxy)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264449
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Benzyloxyindole-3-carboxaldehyde

CAS RN

6953-22-6
Record name 5-(Phenylmethoxy)-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Phenylmethoxy)-1H-indole-3-carbaldehyde
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Record name 6953-22-6
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Record name 5-(Phenylmethoxy)-1H-indole-3-carbaldehyde
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Record name 5-(phenylmethoxy)-1H-indole-3-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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